molecular formula C5H3Cl2NO B189641 3,5-Dichloro-2-pyridone CAS No. 5437-33-2

3,5-Dichloro-2-pyridone

Cat. No.: B189641
CAS No.: 5437-33-2
M. Wt: 163.99 g/mol
InChI Key: MOAVOOCMRUYTSE-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-pyridone is an organic compound with the molecular formula C5H3Cl2NO. It is a derivative of pyridone, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridone ring. This compound is known for its significant role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-pyridone typically involves the reaction of trichloroacetonitrile with acrolein to form 2,2,4-trichloro-5-oxopentanonitrile. This intermediate undergoes cyclization in the presence of acidic reagents such as hydrochloric acid to yield this compound . The reaction conditions often include heating the reactants in a solvent like benzene or acetonitrile, with copper catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using stainless-steel autoclaves for the reaction, maintaining precise temperature control, and employing efficient catalysts to ensure high yields and purity of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

3,5-dichloro-3H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAVOOCMRUYTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052197
Record name 3,5-Dichloro-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-33-2
Record name 3,5-Dichloro-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary use of 3,5-Dichloro-2-pyridone in chemical synthesis?

A1: this compound serves as a crucial building block for synthesizing more complex molecules, particularly those with herbicidal activity. It is a key intermediate in producing alpha-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids and their derivatives, which exhibit herbicidal properties [].

Q2: What is a notable chemical reaction involving this compound?

A2: this compound can be further chlorinated to yield 2,3,5-trichloropyridine. This reaction can be achieved using chlorine donors like thionyl chloride or phosphorus oxychloride at elevated temperatures (70-150°C) [, ].

Q3: Are there alternative synthetic routes to produce 2,3,5-trichloropyridine from this compound?

A3: Yes, research indicates that reacting this compound with phosgene in the presence of an N,N-disubstituted formamide and an inert solvent at temperatures ranging from 30°C to 150°C can also yield 2,3,5-trichloropyridine [].

Q4: Can this compound undergo reactions other than chlorination?

A4: Yes, studies have shown that this compound reacts with benzenesulfonyl chlorides in the presence of triethylamine at room temperature. This reaction leads to both O- and N-sulfonylated products, demonstrating the molecule's reactivity at different sites [].

Q5: What analytical techniques are used to identify and characterize this compound?

A6: While specific techniques are not detailed in the provided abstracts, researchers likely employ a combination of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of this compound. Additionally, separation techniques like High-Performance Liquid Chromatography (HPLC) might be used, especially when analyzing complex mixtures like bacterial filtrates [].

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